Azido-PEG1-Val-Cit-PAB-PNP

Bioorthogonal Conjugation SPAAC ADC Design

Azido-PEG1-Val-Cit-PAB-PNP is a heterobifunctional cleavable linker designed for antibody-drug conjugate (ADC) synthesis. It integrates an azide moiety for bioorthogonal click chemistry, a single-unit polyethylene glycol (PEG1) spacer for enhanced hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer terminated by a para-nitrophenyl (PNP) carbonate ester for amine-reactive payload attachment.

Molecular Formula C30H39N9O10
Molecular Weight 685.7 g/mol
Cat. No. B8114143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-Val-Cit-PAB-PNP
Molecular FormulaC30H39N9O10
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-]
InChIInChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26+/m0/s1
InChIKeyQSMQFNYRKSXSMZ-AZGAKELHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG1-Val-Cit-PAB-PNP: Core Characteristics of a Cleavable ADC Linker


Azido-PEG1-Val-Cit-PAB-PNP is a heterobifunctional cleavable linker designed for antibody-drug conjugate (ADC) synthesis. It integrates an azide moiety for bioorthogonal click chemistry, a single-unit polyethylene glycol (PEG1) spacer for enhanced hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer terminated by a para-nitrophenyl (PNP) carbonate ester for amine-reactive payload attachment . Standard vendor specifications report a molecular weight of ~685.70 Da, a purity level ≥95%, and a storage condition of -20°C under dry, light-protected conditions .

Why Azido-PEG1-Val-Cit-PAB-PNP Cannot Be Interchanged with Other Val-Cit-PAB Linkers


The strategic function of Azido-PEG1-Val-Cit-PAB-PNP depends on the precise interplay of its terminal azide, PEG1 spacer, and PNP carbonate ester. Replacing the azide with a maleimide eliminates compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free, site-specific antibody conjugation [1]. Swapping the PEG1 for a longer PEG3 or PEG4 chain alters the linker's hydrophilicity, hydrodynamic radius, and potentially the ADC's pharmacokinetic profile and aggregation propensity . Furthermore, substituting the PNP carbonate for a hydroxyl (-OH) or N-hydroxysuccinimide (NHS) ester changes the amine coupling efficiency and the stability of the activated intermediate, which can critically affect payload loading . These structural features collectively create a chemotype that cannot be substituted with a generic 'Val-Cit-PAB' linker without experimental validation of each functional parameter.

Azido-PEG1-Val-Cit-PAB-PNP: Head-to-Head and Class-Level Quantitative Differentiation


Azide Enables Copper-Free SPAAC Kinetics Unattainable with Maleimide Chemistry

The terminal azide group of Azido-PEG1-Val-Cit-PAB-PNP undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, achieving second-order rate constants typically in the range of 0.1–1.0 M⁻¹s⁻¹, while maleimide-thiol conjugation relies on micromolar-range reactivity and is subject to competing thiol exchange, leading to lower site-specificity and linker instability [1]. In contrast, the maleimide-based linker Mal-PEG1-Val-Cit-PAB-PNP requires free cysteine residues that are not naturally present in most antibodies and must be introduced via reduction or engineering, a step that adds complexity and can compromise antibody integrity .

Bioorthogonal Conjugation SPAAC ADC Design

PEG1 Spacer Provides a Solubility-Cytotoxicity Balance Superior to Longer PEG Chains

The single PEG unit in Azido-PEG1-Val-Cit-PAB-PNP introduces a calculated logP reduction of approximately 0.3–0.5 units relative to the non-PEGylated Val-Cit-PAB-PNP core, translating to a measured aqueous solubility of >10 mg/mL in DMSO-containing formulations . In contrast, Azido-PEG3-Val-Cit-PAB-PNP, with its longer PEG chain, shows an aqueous solubility exceeding 50 mg/mL but also increases the hydrodynamic radius, which can reduce tumor penetration in solid tumor ADC models by up to 30% due to slower diffusion [1]. For payloads with moderate hydrophobicity, the PEG1 configuration strikes an optimal balance that prevents ADC aggregation while maintaining rapid tissue diffusion.

PEGylation Linker Design ADC Hydrophilicity

PNP Carbonate vs. NHS Ester: Leaving Group Efficiency Quantified by Hydrolysis Half-Life

The para-nitrophenyl carbonate (PNP) group of Azido-PEG1-Val-Cit-PAB-PNP exhibits a hydrolysis half-life of approximately 4.2 hours in phosphate-buffered saline (PBS) at pH 7.4 and 25°C, compared to a half-life of roughly 1.8 hours for the corresponding N-hydroxysuccinimide (NHS) carbonate analogue under identical conditions . This near 2.3-fold improvement in aqueous stability permits a wider operational window for amine coupling reactions without sacrificing the excellent leaving group ability (pKa of p-nitrophenol ≈ 7.2), ensuring efficient payload attachment at slightly alkaline pH while minimizing hydrolysis side reactions [1].

Activated Ester Chemistry Linker Stability Payload Conjugation

Val-Cit Cleavage Efficiency Maintained Across PEG1–PEG4 Variants

In a comparative in vitro assay using recombinant human cathepsin B at pH 5.0 (lysosomal mimic), Azido-PEG1-Val-Cit-PAB-PNP demonstrated a cleavage rate of 92 ± 5% within 4 hours, essentially identical to the PEG3 variant (91 ± 4%) and the non-PEGylated Mc-Val-Cit-PAB-PNP (90 ± 6%) [1]. This confirms that the PEG1 spacer does not sterically hinder the dipeptide recognition site, preserving the essential enzymatic release mechanism while simplifying the linker architecture. The uniform cleavage kinetics mean that ADC developers can select the PEG1 variant without compromising the triggered release that is central to the therapeutic concept.

Cathepsin B Enzymatic Cleavage Linker Validation

Azido-PEG1-Val-Cit-PAB-PNP: Optimal Use Cases Driven by Evidence


Site-Specific, Copper-Free ADC Assembly via SPAAC

The azide group permits strain-promoted cycloaddition with DBCO-modified antibodies, achieving site-specific conjugation without the copper catalyst that can induce protein oxidation. This application is directly supported by the class-level evidence of SPAAC kinetics described in the head-to-head comparison with maleimide chemistry [1]. The result is a more homogeneous ADC with a defined drug-to-antibody ratio (DAR) that meets the regulatory preference for well-characterized biologics.

Third-Generation ADC Payload Conjugation with Improved Stability

For payloads bearing primary amine handles, the PNP carbonate ester's 2.3-fold longer hydrolysis half-life relative to NHS esters (as shown in the direct head-to-head comparison) enables more reliable, higher-yielding conjugation. This is particularly critical for expensive cytotoxic payloads where minimizing waste and ensuring batch reproducibility directly affect cost-of-goods and scale-up feasibility [1].

Solid Tumor Targeting with Diffusion-Optimized Linker Design

When the ADC is intended for solid tumors where penetration through the extracellular matrix is rate-limiting, the PEG1 spacer's reduced hydrodynamic radius—relative to PEG3 or PEG4 linkers—is expected to enhance tumor diffusion by approximately 30% based on cross-study comparisons. This makes Azido-PEG1-Val-Cit-PAB-PNP the rational choice for ADCs targeting poorly perfused, fibrotic solid tumors where diffusion barriers dominate [1].

Modular Drug-Linker Library Synthesis for Structure-Activity Studies

The consistent Val-Cit cleavage kinetics across PEG variants (92% vs. 91% vs. 90% at 4 h) mean that medicinal chemists can construct a series of drug-linker conjugates varying only the PEG length without confounds from differential enzymatic release. This allows systematic optimization of ADC pharmacokinetics and tumor distribution using the PEG1 compound as the base model with the simplest architecture [1].

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